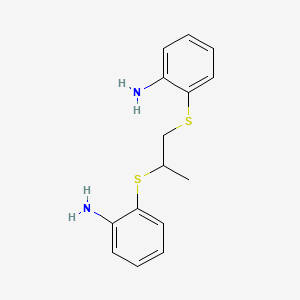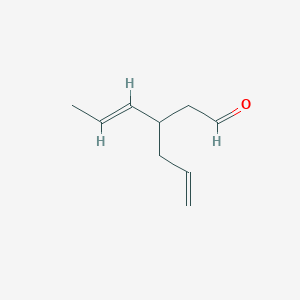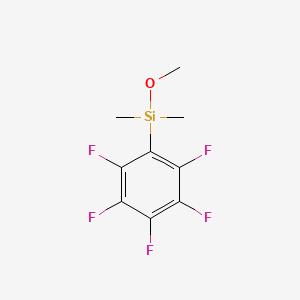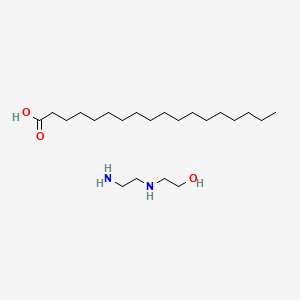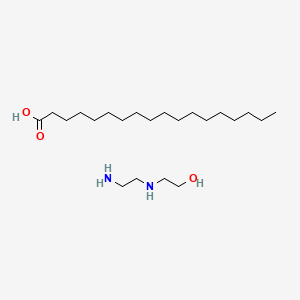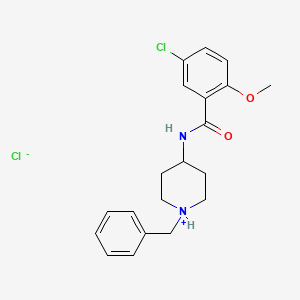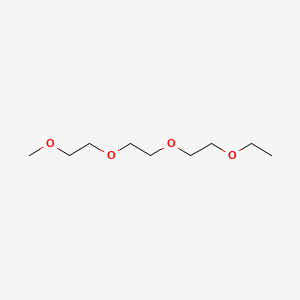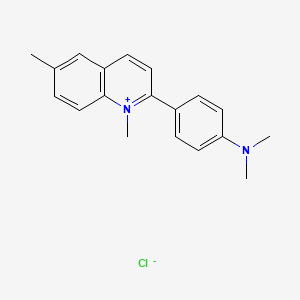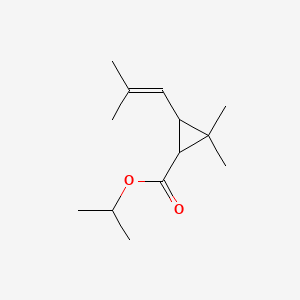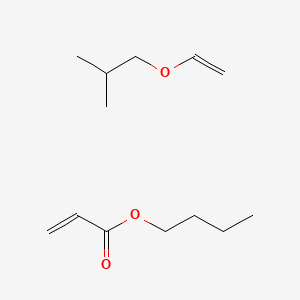
Butyl prop-2-enoate;1-ethenoxy-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate;1-ethenoxy-2-methylpropane: is a chemical compound with the molecular formula C13H24O3 and a molecular weight of 228.328 g/mol . It is also known by its synonyms, such as 2-Propenoic acid, butyl ester, polymer with 1-(ethenyloxy)-2-methylpropane . This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyl prop-2-enoate;1-ethenoxy-2-methylpropane typically involves the polymerization of 2-Propenoic acid, butyl ester with 1-(ethenyloxy)-2-methylpropane . The reaction is carried out under controlled conditions, often involving catalysts to facilitate the polymerization process. The reaction temperature and pressure are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo polymerization. The product is then purified through various techniques such as distillation and filtration to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Butyl prop-2-enoate;1-ethenoxy-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, butyl prop-2-enoate;1-ethenoxy-2-methylpropane is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants .
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems and as a component in biomedical materials .
Industry: Industrially, this compound is used in the production of various plastic materials, resins, and elastomers. Its unique properties make it suitable for applications requiring flexibility and durability .
Mécanisme D'action
The mechanism of action of butyl prop-2-enoate;1-ethenoxy-2-methylpropane involves its interaction with specific molecular targets and pathways. The compound can form cross-linked networks through polymerization, which contributes to its mechanical strength and stability. The molecular targets include various enzymes and receptors that facilitate its incorporation into polymer matrices .
Comparaison Avec Des Composés Similaires
Butyl acrylate: Similar in structure but lacks the ethenoxy group.
Ethyl acrylate: Similar but with an ethyl group instead of a butyl group.
Methyl methacrylate: Contains a methacrylate group instead of a propenoate group.
Uniqueness: Butyl prop-2-enoate;1-ethenoxy-2-methylpropane is unique due to its combination of the butyl ester and ethenoxy groups, which impart specific properties such as enhanced flexibility and reactivity in polymerization reactions .
Propriétés
Numéro CAS |
26354-08-5 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
butyl prop-2-enoate;1-ethenoxy-2-methylpropane |
InChI |
InChI=1S/C7H12O2.C6H12O/c1-3-5-6-9-7(8)4-2;1-4-7-5-6(2)3/h4H,2-3,5-6H2,1H3;4,6H,1,5H2,2-3H3 |
Clé InChI |
WRFXMQVMJBFTLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CC(C)COC=C |
Numéros CAS associés |
26354-08-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



